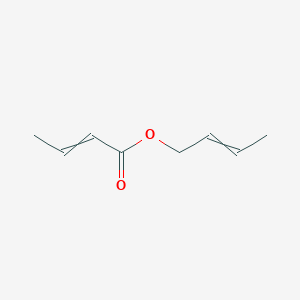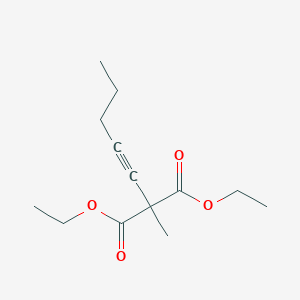
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- is a unique organosilicon compound that features a five-membered ring containing nitrogen, silicon, and boron atoms.
Métodos De Preparación
The synthesis of 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- typically involves the reaction of organosilicon and organoboron precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale reactions using specialized equipment to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound’s unique structure makes it a subject of study in biological systems for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialized polymers and coatings
Mecanismo De Acción
The mechanism by which 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, making it useful in various applications .
Comparación Con Compuestos Similares
Similar compounds to 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-1,2,2,3-tetramethyl- include other organosilicon and organoboron compounds. its unique combination of nitrogen, silicon, and boron atoms in a five-membered ring structure sets it apart from other compounds. Some similar compounds include:
- 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,3-dimethyl-2-phenyl
- 1-Aza-2-sila-5-boracyclopent-3-ene, 4,5-diethyl-2,2,3-trimethyl-1-octyl .
These compounds share similar structural features but differ in their specific substituents and properties .
Propiedades
Número CAS |
79483-05-9 |
|---|---|
Fórmula molecular |
C10H22BNSi |
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
4,5-diethyl-1,2,2,3-tetramethyl-1,2,5-azasilaborole |
InChI |
InChI=1S/C10H22BNSi/c1-7-10-9(3)13(5,6)12(4)11(10)8-2/h7-8H2,1-6H3 |
Clave InChI |
WNGCDLDGSULNCO-UHFFFAOYSA-N |
SMILES canónico |
B1(C(=C([Si](N1C)(C)C)C)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


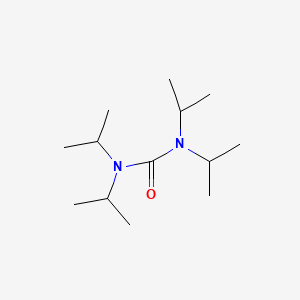
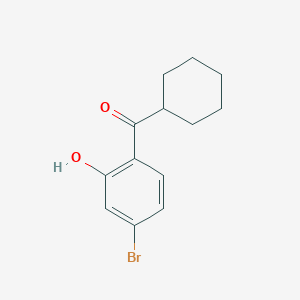
![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
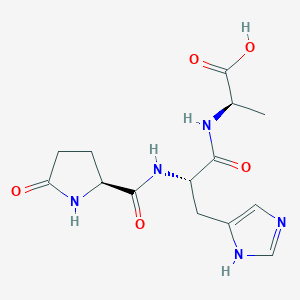
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
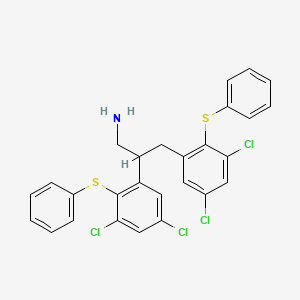
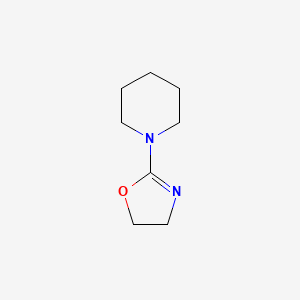
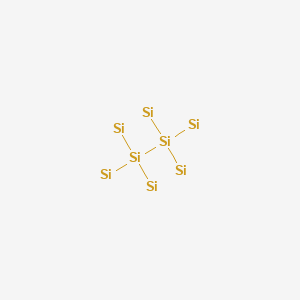
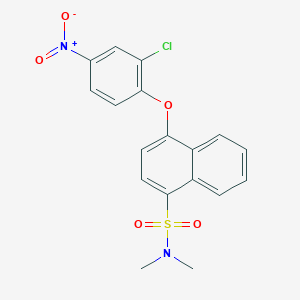
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
